2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
Description
2-(2-Chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is a heterocyclic compound featuring a 2-chlorophenyl group attached to an ethanone backbone, which is further linked to an azetidine ring substituted with a pyridin-4-yloxy moiety. This structure combines aromatic, ketone, and small nitrogen-containing ring systems, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-15-4-2-1-3-12(15)9-16(20)19-10-14(11-19)21-13-5-7-18-8-6-13/h1-8,14H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXWDFUIOBDNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Azetidine Derivatives: 1-(3-(Bis(4-phenylquinolin-2-yl)amino)azetidin-1-yl)ethan-1-one dihydrochloride (): Shares the azetidine core but replaces the pyridin-4-yloxy group with a bis-quinolinylamino substituent. Target Compound: The pyridin-4-yloxy group may confer improved solubility compared to bulkier substituents.
- Piperazine Derivatives: 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one (): Replaces the azetidine ring with a piperazine group. Indolylpropylpiperazine Derivatives (): Compounds like 3e–35 feature dual piperazine and indole moieties, which enhance interactions with serotonin or dopamine receptors. The absence of an azetidine ring in these analogs reduces ring strain but increases conformational flexibility .
- Pyridine and Thiazolidine Derivatives: 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (): Substitutes the azetidine-pyridinoxy system with a pyrazole ring. Pyrazole’s hydrogen-bonding capacity may improve target engagement in kinase inhibitors . 2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one (): The thiazolidine-thione ring introduces sulfur-based reactivity, useful in covalent inhibitor design .
Substituted Phenyl Groups
- 1-(3-Amino-6-(5-chlorothiophen-2-yl)-4-(pyridin-3-yl)furo[2,3-b]pyridin-2-yl)ethan-1-one (): Replaces the 2-chlorophenyl group with a chlorothiophenyl moiety. The thiophene’s electron-rich nature may enhance binding to hydrophobic pockets in bacterial enzymes .
Physicochemical Properties
Key Observations :
- Antioxidant Activity : Pyridin-2(1H)-one derivatives () with electron-withdrawing groups (e.g., bromophenyl) show enhanced radical scavenging, suggesting that the target compound’s pyridin-4-yloxy group may similarly influence redox properties .
- Antibacterial Potential: Piperazine and indole-containing analogs () demonstrate moderate activity, implying that the azetidine-pyridinoxy system in the target compound could be optimized for enhanced microbial targeting .
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